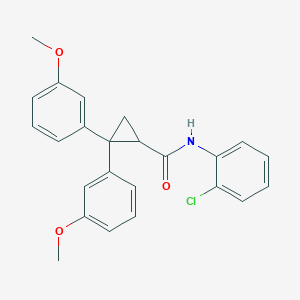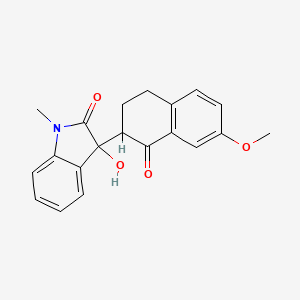
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor that selectively blocks the NLRP3 inflammasome, a crucial component of the innate immune system. The NLRP3 inflammasome is responsible for the production of interleukin-1β (IL-1β) and interleukin-18 (IL-18), two pro-inflammatory cytokines that play important roles in the pathogenesis of many diseases, including autoinflammatory disorders, metabolic disorders, and neurodegenerative diseases. MCC950 has been shown to be effective in preclinical models of several diseases, making it a promising candidate for the development of new therapies.
作用机制
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide selectively targets the NLRP3 inflammasome, which is activated in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome recruits and activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide binds to the NLRP3 inflammasome at a specific site and prevents the recruitment and activation of caspase-1, thereby blocking the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to blocking the production of IL-1β and IL-18, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce the production of other pro-inflammatory cytokines, such as IL-6 and TNF-α. N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has also been shown to reduce the activation of microglia, the immune cells of the central nervous system, which play a key role in neuroinflammation. In addition, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage.
实验室实验的优点和局限性
One of the advantages of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is its selectivity for the NLRP3 inflammasome, which allows for more precise targeting of the immune response. In addition, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to be effective in a variety of preclinical models, indicating its potential for use in a wide range of diseases. However, one limitation of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness in some applications. In addition, the use of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in humans has not yet been extensively studied, and its safety and efficacy in clinical trials remain to be determined.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Additionally, the use of N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in combination with other therapies, such as immunotherapies, may be a promising avenue for future research. Finally, the development of new delivery methods for N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, such as nanoparticles or liposomes, may help to overcome its limitations in terms of half-life and bioavailability.
合成方法
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia in 2015. The synthesis involves several steps, including the reaction of 2-chlorobenzonitrile with 3-methoxybenzylmagnesium bromide to form a Grignard reagent, which is then reacted with cyclopropanecarboxylic acid to form the cyclopropane ring. The resulting product is then treated with trifluoroacetic acid to remove the protecting groups and yield N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide.
科学研究应用
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been extensively studied in preclinical models of various diseases, including gout, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. In these models, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to reduce inflammation and improve disease outcomes. For example, in a mouse model of gout, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the production of IL-1β and IL-18, leading to a reduction in joint inflammation and pain. In a mouse model of multiple sclerosis, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the severity of disease symptoms and improve motor function. In a mouse model of Alzheimer's disease, N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide was shown to reduce the accumulation of amyloid beta plaques in the brain, a hallmark of the disease.
属性
IUPAC Name |
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO3/c1-28-18-9-5-7-16(13-18)24(17-8-6-10-19(14-17)29-2)15-20(24)23(27)26-22-12-4-3-11-21(22)25/h3-14,20H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEVTHMPKZTZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=CC=C3Cl)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)
![3-chloro-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5230987.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5230991.png)

![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)
![3,4,5-trimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5231012.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)

![methyl (3-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetate](/img/structure/B5231041.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5231062.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)
